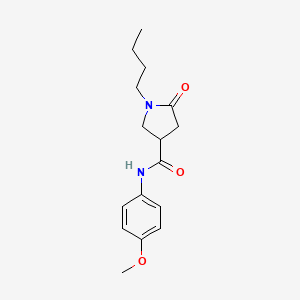
1,3-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
This section covers the general context of pyrazole and isoxazole derivatives, which are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and applications. These compounds, including variations like 1,3-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxamide, are studied for their potential as therapeutic agents and their unique chemical properties.
Synthesis Analysis
The synthesis of pyrazole and isoxazole derivatives often involves the condensation reactions, cyclization, and substitution reactions. For example, Martins et al. (2002) describe the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid, highlighting the versatility of these scaffolds in synthesis Martins et al., 2002.
Molecular Structure Analysis
The molecular structure of pyrazole and isoxazole derivatives is characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction analysis. For instance, Ozerova et al. (2015) detailed the structural characterization of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, providing insights into the arrangement of these molecules at the atomic level Ozerova et al., 2015.
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity of Carboxamide Derivatives
Carboxamide derivatives of benzo[b][1,6]naphthyridines, including those with a structure similar to 1,3-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxamide, have been synthesized and tested for cytotoxic activities. These compounds demonstrated potent cytotoxic properties against various cancer cell lines, indicating their potential in cancer research (Deady et al., 2003).
Synthesis of Novel Isoxazolines and Isoxazoles
Research focused on the synthesis of new isoxazolines and isoxazoles through [3+2] cycloaddition, involving derivatives of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one. These compounds, related to the chemical structure , contribute to the development of novel chemical entities with potential pharmacological applications (Rahmouni et al., 2014).
Antileukemic Activities of Derivatives
Studies have been conducted on the antileukemic activities of certain derivatives, including those related to 1,3-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxamide. These derivatives were tested for their efficacy against leukemic cell lines, providing valuable insights into their therapeutic potential in leukemia treatment (Earl & Townsend, 1979).
Alteration of DNA by Derivatives
Research involving the alteration of DNA by certain carboxamide derivatives has been conducted. These studies are crucial for understanding the interaction of these compounds with genetic material, which is essential for assessing their potential therapeutic applications (Mizuno & Decker, 1976).
Synthesis and Reactivity of Derivatives
The synthesis and reactivity of various pyrazole derivatives have been extensively studied. This research contributes to the understanding of the chemical properties of these compounds and their potential applications in various fields of science (Ozerova et al., 2015).
Propriétés
IUPAC Name |
1,3-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6-4-9(13-16-6)11-10(15)8-5-14(3)12-7(8)2/h4-5H,1-3H3,(H,11,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYBUPBCYZEZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CN(N=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-N~4~-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B4580231.png)
![N-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4580234.png)
![4-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4580244.png)

![N-(2-fluorophenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4580263.png)
![ethyl 2-({3-[5-(3-chlorophenyl)-2-furyl]-2-cyanoacryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4580273.png)


![N-(5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4580286.png)
![methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4580290.png)

![2-[(4-butoxy-3-chloro-5-ethoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4580303.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B4580325.png)
